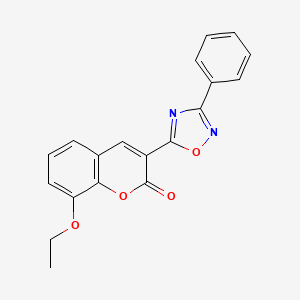

![molecular formula C16H10N2O4S B6510757 7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892758-95-1](/img/structure/B6510757.png)

7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Oxadiazole is another heterocyclic compound that is often used in the synthesis of various drugs.

Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “7-methoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” are not available in the sources I found.Applications De Recherche Scientifique

MTCO has been studied for its potential applications in various scientific fields, such as medicine, biochemistry, and pharmacology. In medicine, MTCO has been studied for its potential anti-inflammatory, anti-microbial, and anti-cancer activities. In biochemistry, MTCO has been studied for its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In pharmacology, MTCO has been studied for its potential use as a drug for the treatment of various diseases, such as cancer and inflammation.

Mécanisme D'action

Target of Action

Thiophene derivatives, a key structural component of this compound, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that the chiral configuration of similar compounds can significantly influence their inhibitory potencies . For instance, the S-configured form of a similar compound exhibited ‘15 times’ potency than the corresponding R-configured form . This difference in potency was attributed to the coordinated movement of the active site p-loop, which allowed optimal orientations suitable for interactions with crucial active site residues .

Biochemical Pathways

Thiophene derivatives are known to interact with a wide range of biochemical pathways due to their diverse therapeutic properties .

Pharmacokinetics

It is known that the stability of similar compounds can be influenced by the presence of a boronic ester moiety . This moiety is usually bench stable, easy to purify, and often even commercially available, making it attractive for chemical transformations .

Result of Action

It is known that similar compounds can exert an inward pulling effect on the active site of their targets, leading to active site stability and compactness .

Action Environment

It is known that the stability of similar compounds can be influenced by environmental factors such as air and moisture .

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using MTCO in laboratory experiments is its ability to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This makes MTCO a useful tool for studying the effects of prostaglandins on various biological processes. However, one limitation of using MTCO in laboratory experiments is that it is not always easy to obtain pure MTCO, as it is often contaminated with other compounds.

Orientations Futures

The potential applications of MTCO in various scientific fields are still being explored. Some potential future directions of research include the development of new drugs based on MTCO, the study of its anti-cancer properties, and the development of new methods for the synthesis of MTCO. In addition, further research into the biochemical and physiological effects of MTCO could lead to the development of new treatments for various diseases.

Méthodes De Synthèse

MTCO can be synthesized using a variety of methods, including the Knoevenagel condensation, the Biginelli reaction, and the Curtius rearrangement. The most common method for the synthesis of MTCO is the Knoevenagel condensation, which involves the reaction of aldehydes with amines in the presence of a base. In this reaction, the aldehyde is first reacted with an amine to form an imine, which is then condensed with an aldehyde to form a Knoevenagel product. The Knoevenagel product can then be further reacted with a base to form MTCO.

Propriétés

IUPAC Name |

7-methoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4S/c1-20-10-5-4-9-7-11(16(19)21-12(9)8-10)15-17-14(18-22-15)13-3-2-6-23-13/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNNOHSEUGFRFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indol-1-yl]acetamide](/img/structure/B6510674.png)

![ethyl 4-[2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B6510694.png)

![2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6510695.png)

![2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B6510703.png)

![2-{3-[(4-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6510709.png)

![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6510715.png)

![7-(diethylamino)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510729.png)

![6-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B6510732.png)

![methyl 3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B6510736.png)

![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510743.png)

![1-methanesulfonyl-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B6510751.png)

![6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B6510763.png)

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B6510770.png)